(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes cyano, hydroxy, methoxy, and amido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylamide.
Esterification: The acrylamide intermediate is then esterified with ethyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate
- Methyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate
- Ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
Uniqueness
(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is unique due to the presence of both cyano and methoxy groups, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)16-6-4-5-7-17(16)22-19(24)14(12-21)10-13-11-15(26-2)8-9-18(13)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAUJIRNXUFOX-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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